molecular formula C18H24N2O3 B2442769 N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361861-33-6

N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide

Cat. No. B2442769
CAS RN: 2361861-33-6
M. Wt: 316.401
InChI Key: YFLPJMDQSZVUCO-UHFFFAOYSA-N
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Description

N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide, also known as HDMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HDMPC is a piperidine derivative that is structurally similar to other compounds that have demonstrated anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide is not fully understood, but research has shown that it inhibits the activity of certain enzymes that are involved in inflammation and cancer. N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. Research has shown that N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide can inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide in lab experiments is that it has demonstrated anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of these diseases. Additionally, the synthesis method for N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide has been optimized to produce high yields of the compound with high purity. One limitation of using N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide research. One area of research could focus on optimizing the synthesis method to produce N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide with even higher yields and purity. Another area of research could focus on elucidating the mechanism of action of N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide, which would provide insight into its potential therapeutic applications. Additionally, research could focus on testing the efficacy of N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide in animal models of inflammatory diseases and cancer to determine its potential as a therapeutic agent. Finally, research could focus on developing derivatives of N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide that have improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide involves a multi-step process that begins with the reaction of 2,5-dimethylpiperidine with formaldehyde to form a piperidine alcohol intermediate. The intermediate is then reacted with 4-nitrobenzoyl chloride to form the corresponding ester, which is subsequently reduced to the amine. The final step involves the reaction of the amine with propargyl bromide to form N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide. The synthesis method has been optimized to produce high yields of N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide with high purity.

Scientific Research Applications

N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide has anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide has also demonstrated anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

N-[4-[2-(hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-16(22)19-14-7-5-13(6-8-14)17(23)20-12-18(2,3)10-9-15(20)11-21/h4-8,15,21H,1,9-12H2,2-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLPJMDQSZVUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide

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